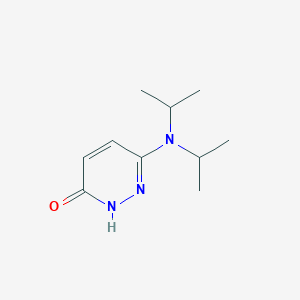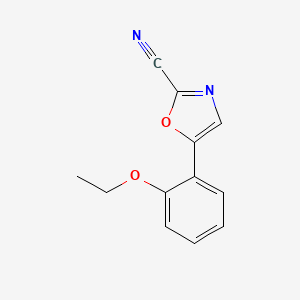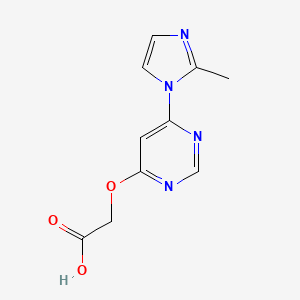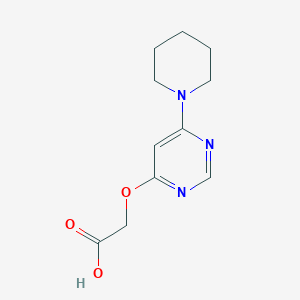
1-(6-Amino-2-methylpyrimidin-4-yl)azetidin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(6-Amino-2-methylpyrimidin-4-yl)azetidin-3-ol” were not found, a related compound was synthesized through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Applications De Recherche Scientifique
Structure-Activity Relationship Studies
A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor, highlighting the importance of the pyrimidine moiety in biological activity. Optimization of these compounds led to analogs with potent anti-inflammatory and antinociceptive properties, suggesting applications in pain management (Altenbach et al., 2008).
Supramolecular Chemistry
Research on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents demonstrated their synthesis through palladium-catalyzed cross-coupling reactions. These compounds exhibit interesting hydrogen-bonding motifs, implying their potential in the development of novel supramolecular assemblies (Aakeröy et al., 2007).
Synthesis and Characterization of Pyrimidines
The synthesis and structural characterization of O-benzenesulfonylated pyrimidines were reported, providing insights into noncovalent interactions contributing to their stability. The study utilized density functional theory (DFT) for a deeper understanding of their properties, indicating potential applications in materials science (Ali et al., 2020).
Antimicrobial Studies
A series of biologically significant compounds, including azetidinone-substituted purines, were synthesized and tested for antimicrobial activity. These compounds showed significant activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Sharma et al., 2004).
Synthesis of Azetidines and Azetidinones
Research on the synthesis of azetidines and azetidin-2-ones from acyclic precursors provided valuable insights into the formation of these compounds and their subsequent transformations. These findings have implications for the development of novel synthetic methodologies in organic chemistry (Singh et al., 2008).
Orientations Futures
While specific future directions for “1-(6-Amino-2-methylpyrimidin-4-yl)azetidin-3-ol” were not found, research in the field of heterocyclic chemistry, particularly with azetidines and oxetanes, continues to be a promising area . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Propriétés
IUPAC Name |
1-(6-amino-2-methylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5-10-7(9)2-8(11-5)12-3-6(13)4-12/h2,6,13H,3-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZUWQTPGAORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)






